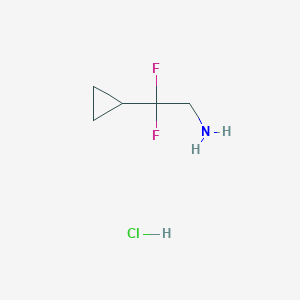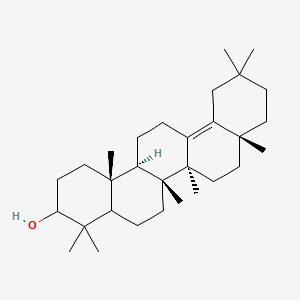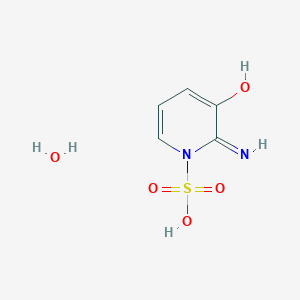
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the third position, an imino group at the second position, and a sulfonic acid group at the first position of the pyridine ring The compound is often found in its hydrated form, which means it contains water molecules within its crystal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives.
Functional Group Introduction: The hydroxyl, imino, and sulfonic acid groups are introduced through a series of chemical reactions. For example, the hydroxyl group can be introduced via hydroxylation reactions, while the imino group can be introduced through imination reactions.
Hydration: The final step involves the hydration of the compound to obtain the hydrated form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final hydrated compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Redox Reactions: Its antioxidant properties may involve redox reactions that neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-iminopyridine-1(2H)-sulfonic acid hydrate
- 3-Hydroxy-4-iminopyridine-1(2H)-sulfonic acid hydrate
- 3-Hydroxy-2-aminopyridine-1(2H)-sulfonic acid hydrate
Uniqueness
3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-2-iminopyridine-1-sulfonic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S.H2O/c6-5-4(8)2-1-3-7(5)12(9,10)11;/h1-3,6,8H,(H,9,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWPEKKXNPDJNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N)C(=C1)O)S(=O)(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

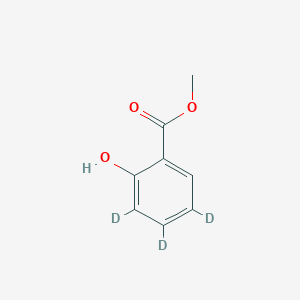
![2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/new.no-structure.jpg)
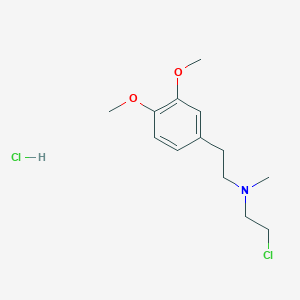

![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)
